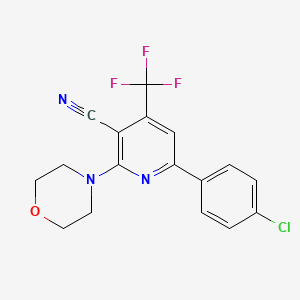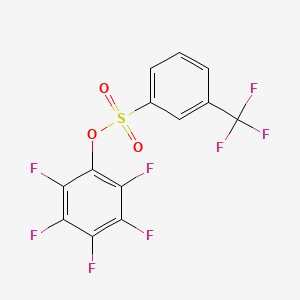
2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate is a chemical compound with the molecular formula C13H4F8O3S and a molecular weight of 392.22 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate typically involves the reaction of pentafluorophenol with 3-(trifluoromethyl)benzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.
Analyse Chemischer Reaktionen
2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Coupling Reactions: It can be used as an acylating agent and a coupling agent for peptide-type coupling reactions.
Esterification: The compound can be used in esterification reactions to form esters with carboxylic acids.
Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane. The major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate has several applications in scientific research:
Proteomics Research: It is used in the study of proteins and their functions.
Chemical Synthesis: The compound is employed in the synthesis of various organic molecules, including fluorinated compounds.
Material Science: It is used in the development of new materials with unique properties due to the presence of multiple fluorine atoms.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the compound, making it highly reactive towards nucleophiles . This reactivity is utilized in various synthetic applications, including coupling and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate can be compared with similar compounds such as:
2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate: This compound has a similar structure but differs in the position of the trifluoromethyl group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound has fewer fluorine atoms and different reactivity.
The uniqueness of this compound lies in its high fluorine content, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(trifluoromethyl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F8O3S/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(22,23)6-3-1-2-5(4-6)13(19,20)21/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKINIZGPNNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
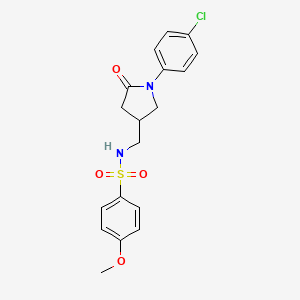
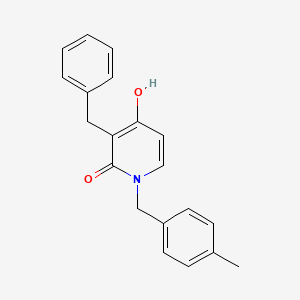
![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2426524.png)
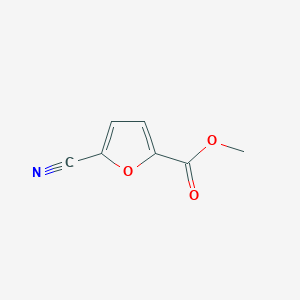
![2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2426530.png)
![1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2426533.png)
![N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2426534.png)
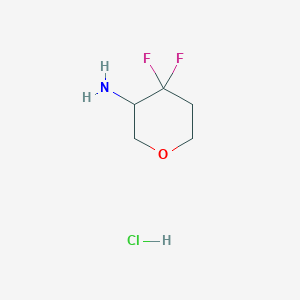
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2426538.png)
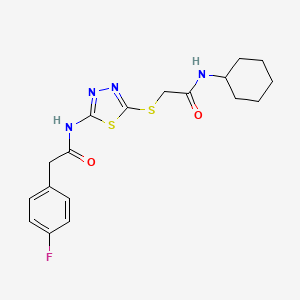
![N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2426540.png)
![2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2426541.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/new.no-structure.jpg)
